4-(5-Chloro-2-methylphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide
4-(5-Chloro-2-methylphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide
Brand Name:
Vulcanchem
CAS No.:
664971-74-8
VCID:
VC0432071
InChI:
InChI=1S/C20H24ClN3S/c1-16-7-8-18(21)15-19(16)23-11-13-24(14-12-23)20(25)22-10-9-17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,22,25)
SMILES:
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NCCC3=CC=CC=C3
Molecular Formula:
C20H24ClN3S
Molecular Weight:
373.9g/mol
4-(5-Chloro-2-methylphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide
CAS No.: 664971-74-8
Main Products
VCID: VC0432071
Molecular Formula: C20H24ClN3S
Molecular Weight: 373.9g/mol
CAS No. | 664971-74-8 |
---|---|
Product Name | 4-(5-Chloro-2-methylphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide |
Molecular Formula | C20H24ClN3S |
Molecular Weight | 373.9g/mol |
IUPAC Name | 4-(5-chloro-2-methylphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide |
Standard InChI | InChI=1S/C20H24ClN3S/c1-16-7-8-18(21)15-19(16)23-11-13-24(14-12-23)20(25)22-10-9-17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,22,25) |
Standard InChIKey | MNMXYGUYRMIBKV-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NCCC3=CC=CC=C3 |
Canonical SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NCCC3=CC=CC=C3 |
PubChem Compound | 1214225 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume